3-(3-chlorophenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chlorophenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of benzothienopyrimidines
Mechanism of Action
- However, many drugs and bioactive compounds act on receptors, enzymes, or ion channels. For instance, angiotensin receptor blockers (ARBs) target angiotensin II receptors on blood vessels and other tissues .
Target of Action
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process may start with the preparation of the benzothieno[3,2-d]pyrimidine core, followed by the introduction of the 3-chlorophenyl and 2-methylbenzyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, alkylating agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, 3-(3-chlorophenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features could make it a candidate for binding studies and drug design.
Medicine
In medicinal chemistry, this compound may be investigated for its pharmacological properties. It could serve as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry
In industry, this compound may find applications in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatile reactivity and potential biological activity make it a valuable component in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(3-chlorophenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione include other benzothienopyrimidines with different substituents. Examples include:
- 3-(4-chlorophenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- 3-(3-bromophenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Uniqueness
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the 3-chlorophenyl and 2-methylbenzyl groups may confer unique properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-[(2-methylphenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN2O2S/c1-15-7-2-3-8-16(15)14-26-21-19-11-4-5-12-20(19)30-22(21)23(28)27(24(26)29)18-10-6-9-17(25)13-18/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXKBHUWYOPZIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=C(C(=O)N(C2=O)C4=CC(=CC=C4)Cl)SC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.